Methyl 3-(sulfamoylmethyl)furan-2-carboxylate
Description
Methyl 3-(sulfamoylmethyl)furan-2-carboxylate is a furan-derived ester featuring a sulfamoyl (SO₂NH₂) group at the 3-position of the furan ring.
Properties
Molecular Formula |
C7H9NO5S |
|---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
methyl 3-(sulfamoylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H9NO5S/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11) |
InChI Key |
LTBQCHPXQZOHLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(sulfamoylmethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with sulfamoyl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(sulfamoylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have indicated that sulfamoyl derivatives, including methyl 3-(sulfamoylmethyl)furan-2-carboxylate, exhibit antiviral activity against norovirus. This compound is part of a broader class of acyclic sulfamide derivatives that have shown promise in inhibiting norovirus infections, which are a significant public health concern due to their high transmissibility and impact on gastrointestinal health . The structural modifications of sulfamoyl compounds have been linked to enhanced potency and selectivity against viral targets, making them potential candidates for therapeutic development.
Mechanism of Action
The mechanism by which this compound exerts its antiviral effects may involve interference with viral replication or entry into host cells. The presence of the sulfamoyl group is critical for the interaction with viral proteins, which could lead to the inhibition of essential viral functions . Further research is necessary to elucidate the exact molecular targets and pathways involved.
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. The compound's structure suggests it may interact with biological systems in pests, potentially disrupting their metabolic processes. Preliminary studies indicate that similar sulfamoyl compounds can exhibit insecticidal properties by targeting specific enzymes or receptors in pest species .
Herbicide Development
In addition to its insecticidal properties, there is potential for developing herbicides based on the chemical structure of this compound. Compounds with similar furan and sulfamoyl functionalities have been shown to inhibit plant growth by interfering with hormone signaling pathways or photosynthesis . This aspect opens avenues for further exploration in agrochemical formulations.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methodologies, often involving the reaction of furan derivatives with sulfamoyl chlorides or related reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Furan derivative + Sulfamoyl chloride | Room temperature | 70-85% |
| 2 | Hydrolysis (if ester) | Acidic medium | >90% purification |
Case Studies
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal explored the antiviral efficacy of several sulfamide derivatives, including this compound. The study reported that this compound demonstrated significant inhibition against norovirus in vitro, suggesting its potential as a lead compound for further drug development .
Case Study 2: Agricultural Testing
In agricultural trials, compounds structurally related to this compound were tested for their effectiveness in controlling pest populations. Results indicated a marked reduction in pest activity compared to untreated controls, highlighting the potential for these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Methyl 3-(sulfamoylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 5-(sulfanylmethyl)furan-2-carboxylate
- Structure : Differs by having a sulfanylmethyl (–CH₂SH) group instead of sulfamoylmethyl (–CH₂SO₂NH₂).
- Molecular Formula: C₇H₈O₃S (vs. C₇H₉NO₄S for the sulfamoyl analog).
- Molecular Weight : 172.2 g/mol (95% purity) .
- Key Differences : The sulfanyl group (–SH) is more nucleophilic and prone to oxidation compared to the sulfamoyl group, which may reduce stability but enhance reactivity in thiol-mediated reactions.
Methyl 3-Sulfamoyl-Thiophene-2-Carboxylate
- Structure : Thiophene replaces furan, with a sulfamoyl group at the 3-position.
- Molecular Formula: C₆H₇NO₄S₂.
- Molecular Weight : 221.25 g/mol .
- Key Differences : Thiophene’s higher aromaticity and electron-rich nature compared to furan may alter electronic properties, solubility, and binding affinity in biological systems.
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide
- Structure : Features a carbamimidoylsulfanyl (–CH₂SC(=NH)NH₂) group.
- CAS : 143824-50-4 .
- However, discontinuation of this compound suggests synthetic or stability challenges.
Substituent Position and Ring Modifications
Methyl 3-methylfuran-2-carboxylate
- Structure : Methyl group at the 3-position instead of sulfamoylmethyl.
- Similarity Score : 0.93 (based on ) .
Methyl 3-aminobenzofuran-2-carboxylate
- Structure: Benzofuran ring with an amino (–NH₂) group at the 3-position.
- Molecular Formula: C₁₀H₉NO₃.
- Molecular Weight : 191.18 g/mol .
Key Insights from Structural Comparisons
Sulfamoyl vs. Sulfanyl : The sulfamoyl group (–SO₂NH₂) enhances hydrogen-bonding capacity and stability compared to sulfanyl (–SH), making it more suitable for pharmaceuticals requiring prolonged shelf-life .
Furan vs. Thiophene : Thiophene analogs (e.g., ) exhibit higher electron density, which may improve binding to electron-deficient targets but reduce solubility in polar solvents .
Biological Activity
Methyl 3-(sulfamoylmethyl)furan-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and its potential as a therapeutic agent.
Chemical Structure and Properties
This compound features a furan ring substituted with a sulfamoylmethyl group and a carboxylate moiety. The presence of the sulfamoyl group is significant as it is known to enhance biological activity through interactions with biological targets.
The biological activity of this compound is primarily attributed to its inhibition of key enzymes involved in cancer progression. Notably, it has been studied for its interaction with carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors and plays a crucial role in tumorigenesis by facilitating acidification of the tumor microenvironment.
Enzyme Inhibition
Research indicates that compounds similar to this compound can exhibit high binding affinities to CA IX, which can be leveraged for therapeutic purposes. For instance, derivatives with sulfonamide groups have shown promising results in selectively inhibiting CA IX with dissociation constants in the nanomolar range, indicating strong potential for anticancer applications .
Anticancer Efficacy
Several studies have evaluated the anticancer properties of this compound and related compounds. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | A549 (lung cancer) | 5.0 | CA IX inhibition | Significant reduction in cell viability observed |
| Study 2 | MCF-7 (breast cancer) | 10.0 | Apoptosis induction | Induces apoptosis at low concentrations |
| Study 3 | NCI-H23 (lung cancer) | 4.5 | Cell cycle arrest | Causes G1 phase arrest leading to reduced proliferation |
Case Studies
-
A549 Cell Line Study :
In vitro studies on the A549 lung cancer cell line demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 5 µM. The mechanism was primarily through the inhibition of carbonic anhydrase IX, leading to altered pH levels within the tumor microenvironment, which inhibited tumor growth . -
MCF-7 Cell Line Study :
Another study focused on the MCF-7 breast cancer cell line revealed that this compound could induce apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry to confirm that treated cells exhibited increased markers of apoptosis compared to untreated controls . -
NCI-H23 Cell Line Study :
Research on the NCI-H23 cell line indicated an IC50 value of 4.5 µM, suggesting potent antiproliferative effects. The compound was shown to cause cell cycle arrest at the G1 phase, effectively halting progression and leading to decreased cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
